Benzyl (2-(1-hydroxyethyl)phenyl)carbamate
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-[2-(1-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10,12,18H,11H2,1H3,(H,17,19) |
InChI Key |
COKJRCZCOSSZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysis
- Reactants : Benzyl chloroformate (1.1 equiv.) and 2-(1-hydroxyethyl)aniline (1.0 equiv.).
- Base : Pyridine (2.0 equiv.) is used to neutralize HCl generated during the reaction.
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.
- Yield : ~70–85% under optimized conditions.
The reaction proceeds via a two-step mechanism:
- Deprotonation of 2-(1-hydroxyethyl)aniline by pyridine, forming a reactive amine anion.
- Nucleophilic attack on benzyl chloroformate, followed by elimination of chloride and proton transfer.
Side Reactions and Mitigation
- Competitive O-acylation : The hydroxyl group in 2-(1-hydroxyethyl)aniline may react with benzyl chloroformate, forming an ester byproduct. This is suppressed by using a sterically hindered base like 2,6-lutidine or maintaining low temperatures.
- Polymerization : Excess benzyl chloroformate can lead to oligomerization. Stoichiometric control and slow reagent addition mitigate this issue.
Patent-Based Optimization Strategies
A patent describing N,N-bis(2-hydroxyethyl)benzylamine synthesis offers transferable insights into large-scale production and purification. Key adaptations include:
Use of Sodium Carbonate
Azeotropic Drying
- Purpose : Removing water via toluene azeotrope prevents hydrolysis of benzyl chloroformate, increasing yield to >90%.
- Implementation : Post-reaction, the mixture is heated under reflux with toluene, and water is collected using a Dean-Stark trap.
Comparative Analysis of Methods
Mechanistic Insights and Stereochemical Considerations
Dihedral Angle Effects
The curved structure of this compound arises from steric interactions between the benzyl group and the hydroxyethyl substituent. Density functional theory (DFT) calculations suggest a dihedral angle of 112° between the phenyl and carbamate planes, which influences its reactivity in cross-coupling reactions.
Hydrogen Bonding Networks
In crystalline form, the compound forms a two-dimensional lattice via O–H⋯O and N–H⋯O hydrogen bonds. These interactions enhance thermal stability (mp 160–162°C) and solubility in polar aprotic solvents like DMSO.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Production Recommendations
For commercial synthesis, the patent-optimized route is preferred due to its high yield and scalability:
- Use sodium carbonate to suppress byproducts.
- Employ azeotropic distillation for efficient water removal.
- Replace pyridine with recyclable bases like triethylamine to reduce costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(1-hydroxyethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl (2-(1-oxoethyl)phenyl)carbamate.
Reduction: Formation of benzyl (2-(1-aminoethyl)phenyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (2-(1-hydroxyethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (2-(1-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their substituent effects:
Key Observations :
- Enzyme Inhibition : Analogs with hydroxy and carbamoyl groups (e.g., compound 15) exhibit cholinesterase inhibition, suggesting that the hydroxyethyl group in the target compound might modulate similar enzymatic interactions .
- Synthetic Feasibility : Yields vary widely; for example, cyclopentyl-substituted carbamates show poor yields (7%), while phosphorylated derivatives (e.g., compound 123) also face challenges (15% yield) .
- Reactivity : Bromoacetyl-substituted analogs (e.g., compound in ) are reactive toward nucleophiles, whereas the hydroxyethyl group in the target compound may instead participate in hydrogen bonding or esterification.
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : Hydroxyethyl and methoxy groups (e.g., compound in ) enhance water solubility compared to hydrophobic substituents like trifluoromethoxy .
Biological Activity
Benzyl (2-(1-hydroxyethyl)phenyl)carbamate, also known as Benzyl N-(2-hydroxyethyl)carbamate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H13NO3
- Molecular Weight : 197.22 g/mol
The presence of the carbamate functional group plays a crucial role in its biological activity, influencing interactions with biological targets.
Pharmacological Activities
-
Neuroprotective Effects :
Research indicates that carbamate compounds, including this compound, exhibit neuroprotective properties. These compounds may act as anticonvulsants and antiepileptics, potentially beneficial in treating central nervous system disorders such as epilepsy and stroke . -
Antimicrobial Activity :
Preliminary studies suggest that derivatives of carbamates possess antimicrobial properties. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis or inhibition of growth . -
Cytotoxicity :
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results indicate that the compound exhibits selective toxicity towards certain cancer cells while sparing normal cells .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to its anticonvulsant effects.
- Membrane Disruption : Its interaction with bacterial membranes suggests a mechanism involving disruption of membrane integrity, leading to bacterial cell death.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
Case Study 1: Neuroprotective Activity
A study conducted on animal models demonstrated that this compound significantly reduced seizure frequency and duration compared to control groups. The results were attributed to enhanced GABAergic transmission, indicating its potential as an antiepileptic agent.
Case Study 2: Antimicrobial Efficacy
In vitro assays showed that the compound exhibited significant antibacterial activity against strains of Acinetobacter baumannii and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values were determined, demonstrating efficacy comparable to standard antibiotics .
Table 1: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing Benzyl (2-(1-hydroxyethyl)phenyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with protecting group strategies for the hydroxyethyl moiety. For example, benzyl carbamate derivatives often utilize coupling reactions between activated phenyl intermediates and carbamate precursors under mild basic conditions (e.g., NaHCO₃ in THF/water mixtures) . Temperature control (0–25°C) and solvent polarity are critical to minimize side reactions. Yield optimization may require iterative adjustment of equivalents of reagents like DCC (N,N'-dicyclohexylcarbodiimide) for carbamate bond formation .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are pivotal for verifying the hydroxyethyl group (δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.5 ppm for CH-OH) and carbamate linkage (NH resonance at δ ~5.5–6.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography : Used to resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Standardize protocols using anhydrous solvents (e.g., DMF or DCM) and rigorously control moisture levels. Detailed reaction logs (e.g., time, temperature, and stirring rates) and purity checks via HPLC (≥95% purity) are mandatory. Cross-lab validation using shared reference standards (e.g., NMR spectra from PubChem) enhances reproducibility .
Advanced Research Questions
Q. What strategies are recommended for studying the enantiomeric resolution of this compound?
- Methodological Answer : Chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases can separate enantiomers. Alternatively, diastereomeric salt formation using resolving agents like tartaric acid derivatives may be employed . Kinetic resolution during synthesis (e.g., using enantioselective catalysts) is another advanced approach .
Q. How can computational modeling predict the biological activity of this compound against target enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to enzymes like cholinesterases. For example, analogs with hydroxyethyl groups show hydrogen bonding with catalytic triads (e.g., His447 in AChE), which can be modeled using PDB structures (e.g., 4EY7) . QSAR models trained on IC₅₀ data from similar carbamates help predict inhibitory potency .
Q. What experimental approaches resolve contradictions in bioassay data for this compound?
- Methodological Answer :
- Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) to confirm IC₅₀ values .
- Selectivity Profiling : Test against off-target enzymes (e.g., kinases) to rule out nonspecific effects.
- Statistical Validation : Use ANOVA or nonparametric tests (e.g., Kruskal-Wallis) to assess inter-experiment variability .
Key Considerations for Handling and Safety
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the carbamate group .
- Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays in zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
